6-Ethyl-4-hydroxycoumarin

VKORC1 antagonism structure-activity relationship anticoagulant pharmacology

Researchers requiring C-6 substitution for VKOR inhibition cannot use generic 4-hydroxycoumarin-C-7/C-8 substitutions abolish activity. 6-Ethyl-4-hydroxycoumarin (CAS 55005-28-2) provides the required scaffold. • Enables SAR at C-6 with retained VKOR antagonism (C-7/C-8 mods inactive). • Specified in patented nitration (US03974289) for functionalized derivatives. • LogP 2.59 vs 1.38 (unsubstituted); MP 214-220°C; ≥97% HPLC purity. • Supplied with CoA for traceable analytical reference. Available in research quantities with global shipping.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 55005-28-2
Cat. No. B1441543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-hydroxycoumarin
CAS55005-28-2
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2O
InChIInChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3
InChIKeyJYULRNGSVREOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-hydroxycoumarin: Key Properties & SAR Utility


6-Ethyl-4-hydroxycoumarin (CAS 55005-28-2) is a substituted 4-hydroxycoumarin derivative featuring an ethyl group at the C-6 position of the coumarin core [1]. The compound is recognized as a key intermediate in the synthesis of anticoagulant drugs within the coumarin class, serving as a foundational scaffold for structure-activity relationship (SAR) investigations and drug discovery programs targeting the vitamin K cycle [2]. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol, and it is characterized as a white to off-white crystalline solid with a melting point range of 214-220 °C .

6-Ethyl-4-hydroxycoumarin: Risks of Substitution with Analogs


Generic substitution within the 4-hydroxycoumarin class is not scientifically valid for applications requiring precise molecular control. SAR investigations have demonstrated that phenolic substitution on the coumarin nucleus differentially affects vitamin K epoxide reductase (VKOR) inhibition: C-6 substitutions are tolerated and can modulate activity, whereas substitutions at C-7 or C-8 disrupt antagonism [1]. Consequently, unsubstituted 4-hydroxycoumarin or compounds bearing alternative substitution patterns (e.g., C-7 hydroxy or C-8 modifications) exhibit distinct pharmacologic profiles that preclude their use as functional equivalents in VKOR antagonism assays, synthetic route development, or analytical method validation where the 6-ethyl substitution pattern is structurally required. The following evidence substantiates the specific and non-fungible role of 6-ethyl-4-hydroxycoumarin relative to its closest structural analogs.

6-Ethyl-4-hydroxycoumarin: Quantitative Differentiation Evidence


VKOR Antagonism Tolerance by C-6 Substitution

In a cellular system engineered for quantitation of vitamin K cycle activity (HEK 293-C3 cells expressing F9CH chimeric protein), structure-activity relationship analysis of warfarin metabolites revealed that phenolic substitution at the C-6 position on the 4-hydroxycoumarin nucleus is well-tolerated for γ-glutamyl carboxylation inhibition, whereas identical substitution at the C-7 or C-8 positions abolishes antagonism [1]. This finding directly establishes that the 6-ethyl substitution pattern present in 6-ethyl-4-hydroxycoumarin preserves the molecular interaction required for VKOR inhibition, a property that is not retained by 7-substituted or 8-substituted 4-hydroxycoumarin derivatives.

VKORC1 antagonism structure-activity relationship anticoagulant pharmacology warfarin metabolite

Pechmann Condensation Route in Patent Literature

6-Ethyl-4-hydroxycoumarin serves as a key substrate in patented synthetic routes requiring a stable, nitratable 4-hydroxycoumarin derivative. U.S. Patent US03974289 describes a procedure wherein fuming nitric acid (33 mL) is added to a stirred suspension of 6-ethyl-4-hydroxycoumarin (5.52 g, m.p. 216-218 °C) in chloroform (500 mL) over 1 hour at room temperature . This documented use demonstrates that the compound's specific substitution pattern enables subsequent functionalization (nitration) under controlled conditions, establishing it as a preferred intermediate over unsubstituted 4-hydroxycoumarin for synthetic routes requiring C-6 ethyl pre-functionalization.

Pechmann condensation nitration coumarin synthesis pharmaceutical intermediate

Predicted Lipophilicity and PSA Profile

Predicted physicochemical parameters for 6-ethyl-4-hydroxycoumarin (ACD/Labs Percepta Platform, version 14.00) indicate an ACD/LogP of 2.59 and a polar surface area of 47 Ų [1]. In contrast, unsubstituted 4-hydroxycoumarin (CAS 1076-38-6) exhibits a lower predicted LogP of 1.38 and an identical polar surface area of 47 Ų . The 1.21 log unit increase in lipophilicity conferred by the C-6 ethyl substituent represents a approximately 16-fold theoretical increase in octanol-water partition coefficient, which may influence membrane permeability and protein binding characteristics in experimental systems.

lipophilicity drug-likeness physicochemical prediction ADME properties

Verifiable Purity Specification (HPLC)

6-Ethyl-4-hydroxycoumarin from Chem-Impex (Catalog No. 26019) is supplied with a minimum purity specification of ≥97% as determined by HPLC . In comparison, AKSci offers the compound with a minimum purity specification of 95% . The ≥97% HPLC purity specification provides a quantifiable, verifiable quality benchmark that supports reproducibility in applications requiring high-purity starting material, such as quantitative SAR studies, analytical method development, or synthetic transformations where impurities could interfere with reaction outcomes.

purity specification quality control HPLC analysis procurement validation

6-Ethyl-4-hydroxycoumarin: Key Application Scenarios


SAR Studies: C-6 Substituted VKOR Antagonists

6-Ethyl-4-hydroxycoumarin is the appropriate scaffold for SAR investigations exploring C-6 substitution effects on vitamin K epoxide reductase (VKOR) inhibition. Cellular assay data demonstrate that C-6 substitutions are tolerated for VKOR antagonism, whereas identical modifications at C-7 or C-8 abolish activity [1]. Researchers investigating novel anticoagulant candidates with C-6 alkyl or functional group modifications should select this compound as the foundational intermediate, as 7- or 8-substituted analogs do not maintain this critical activity profile.

Patented Nitration to Coumarin Analogs

6-Ethyl-4-hydroxycoumarin is the specified substrate in patented nitration procedures for generating functionalized coumarin derivatives. U.S. Patent US03974289 documents the controlled nitration of 5.52 g of the compound with 33 mL fuming nitric acid in chloroform at room temperature . This established synthetic utility makes the compound the required starting material for researchers seeking to replicate patented synthetic routes, perform subsequent derivatization of nitrated intermediates, or explore electrophilic aromatic substitution chemistry on the 6-ethyl-substituted coumarin scaffold.

Comparative Pharmacological Studies with Higher Lipophilicity

6-Ethyl-4-hydroxycoumarin offers a predictable increase in lipophilicity (ACD/LogP = 2.59) relative to unsubstituted 4-hydroxycoumarin (ACD/LogP = 1.38) while maintaining an identical polar surface area of 47 Ų [2]. This physicochemical differentiation supports its use in comparative pharmacological studies designed to isolate the effect of C-6 alkyl substitution on membrane permeability, tissue distribution, or protein binding without altering hydrogen-bonding capacity. The approximately 16-fold theoretical difference in partition coefficient provides a defined parameter for dose-response comparisons in cell-based or in vivo assays.

Analytical Method Development and QC Reference

The compound's defined melting point range (214-220 °C) and specified purity (≥97% HPLC) establish it as a suitable reference material for HPLC method development, calibration curve preparation, and system suitability testing in analytical laboratories . The availability of Certificates of Analysis (CoA) with verified purity data supports its use in regulated research environments requiring documented quality control and traceable reference standards for quantifying structurally related 4-hydroxycoumarin derivatives in complex matrices.

Technical Documentation Hub

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